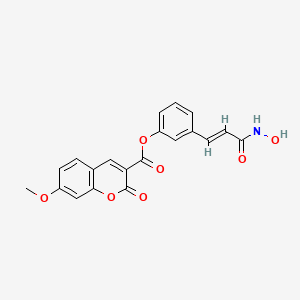
Hdac-IN-42
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hdac-IN-42 is a compound that functions as a histone deacetylase inhibitor. Histone deacetylases are enzymes that remove acetyl groups from histone proteins, leading to a more condensed chromatin structure and reduced gene expression. Inhibitors of histone deacetylases, such as this compound, are of significant interest in the field of epigenetics and cancer therapy due to their ability to modulate gene expression and induce cell cycle arrest, differentiation, and apoptosis in cancer cells .
Méthodes De Préparation
The synthesis of Hdac-IN-42 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a hydroxamic acid derivative, which is a common motif in histone deacetylase inhibitors due to its ability to chelate zinc ions in the active site of the enzyme . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the efficacy and safety of the compound .
Analyse Des Réactions Chimiques
Hdac-IN-42 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used but generally include modified versions of the original compound with altered functional groups .
Applications De Recherche Scientifique
Hdac-IN-42 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the role of histone deacetylases in various chemical processes and to develop new synthetic methodologies.
Biology: Employed in research to understand the regulation of gene expression and the role of histone modifications in cellular processes.
Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly in inducing apoptosis and inhibiting tumor growth.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases .
Mécanisme D'action
Hdac-IN-42 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased gene expression. The molecular targets of this compound include various histone deacetylase isoforms, and the pathways involved in its mechanism of action include the regulation of cell cycle, apoptosis, and differentiation .
Comparaison Avec Des Composés Similaires
Hdac-IN-42 is unique among histone deacetylase inhibitors due to its specific structure and binding affinity. Similar compounds include:
Vorinostat: Another histone deacetylase inhibitor used in cancer therapy.
Panobinostat: Known for its potent inhibitory effects on multiple histone deacetylase isoforms.
Belinostat: Used in the treatment of peripheral T-cell lymphoma .
This compound stands out due to its unique chemical structure, which provides distinct binding properties and potentially different therapeutic effects compared to other histone deacetylase inhibitors.
Propriétés
Formule moléculaire |
C20H15NO7 |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
[3-[(E)-3-(hydroxyamino)-3-oxoprop-1-enyl]phenyl] 7-methoxy-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C20H15NO7/c1-26-14-7-6-13-10-16(20(24)28-17(13)11-14)19(23)27-15-4-2-3-12(9-15)5-8-18(22)21-25/h2-11,25H,1H3,(H,21,22)/b8-5+ |
Clé InChI |
KZJPZOCQYVSTEC-VMPITWQZSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC(=C3)/C=C/C(=O)NO |
SMILES canonique |
COC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC(=C3)C=CC(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
![4-amino-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]benzenesulfonamide](/img/structure/B15141801.png)
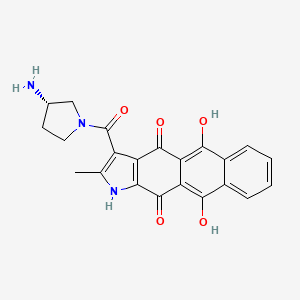
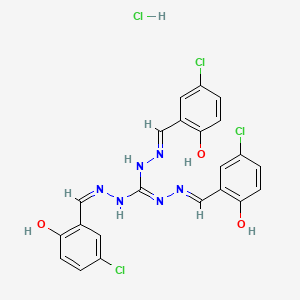
![[MePhe7]-Neurokinin B](/img/structure/B15141839.png)
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
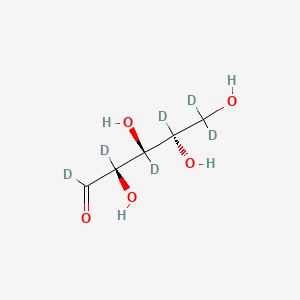

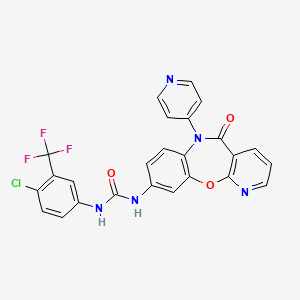
![[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)
![(2S)-2-amino-6-[(4-azidophenyl)methoxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15141867.png)
